molecular formula C20H15N5OS2 B2906695 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1170060-78-2

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2906695
M. Wt: 405.49
InChI Key: UPRNKXQEVMRHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H15N5OS2 and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide' involves the reaction of 2-amino-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoic acid. This intermediate is then reacted with 2-aminobenzo[d]thiazole to form N-(2-amino-5-nitrobenzoyl)-2-aminobenzo[d]thiazole. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 2-(1H-pyrazol-1-yl)ethanamine and benzo[d]thiazol-2-ylamine to form the final product.

Starting Materials
2-amino-5-nitrobenzoic acid, thionyl chloride, 2-aminobenzo[d]thiazole, palladium on carbon, hydrogen gas, 2-(1H-pyrazol-1-yl)ethanamine, benzo[d]thiazol-2-ylamine

Reaction
2-amino-5-nitrobenzoic acid is reacted with thionyl chloride to form 2-chloro-5-nitrobenzoic acid., 2-chloro-5-nitrobenzoic acid is reacted with 2-aminobenzo[d]thiazole to form N-(2-amino-5-nitrobenzoyl)-2-aminobenzo[d]thiazole., The nitro group in N-(2-amino-5-nitrobenzoyl)-2-aminobenzo[d]thiazole is reduced to an amino group using palladium on carbon and hydrogen gas., N-(2-amino-5-nitrobenzoyl)-2-aminobenzo[d]thiazole is reacted with 2-(1H-pyrazol-1-yl)ethanamine and benzo[d]thiazol-2-ylamine to form the final product, N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5OS2/c26-19(18-22-14-6-1-3-8-16(14)27-18)25(13-12-24-11-5-10-21-24)20-23-15-7-2-4-9-17(15)28-20/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRNKXQEVMRHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CCN3C=CC=N3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

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